4-propoxy-1H-indazol-5-ol
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are of paramount importance in medicinal chemistry and organic synthesis, forming the backbone of a vast number of biologically active molecules. rsc.orgnih.gov In fact, over 85% of all biologically active compounds are heterocyclic, with nitrogen-containing heterocycles being the most frequent. rsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.com
The prevalence of these structures in pharmaceuticals can be attributed to several key factors. Their structural diversity allows for fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. prezi.com Furthermore, the nitrogen atoms in these heterocycles can readily form hydrogen bonds with biological targets like enzymes and nucleic acids, which is often a crucial factor for their therapeutic efficacy. nih.govrsc.org This ability to mimic endogenous metabolites and natural products makes them privileged structures in drug design. openmedicinalchemistryjournal.com
Beyond their role in pharmaceuticals, nitrogen-containing heterocycles are also vital building blocks in organic synthesis, enabling the construction of complex molecules. openmedicinalchemistryjournal.com They are also utilized in various other applications, including agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.com
The 1H-Indazole Nucleus: Core Structural Features and Tautomerism in Academic Context
The 1H-indazole nucleus is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govvulcanchem.com This core structure can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the nitrogen of the pyrazole ring. nih.govchemicalbook.com
From a thermodynamic standpoint, the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. nih.govchemicalbook.com Theoretical calculations, such as MP2/6-31G**, indicate that 1H-indazole is more stable by approximately 3.6 kcal/mol. rsc.org This greater stability of the 1H-form is attributed to its benzenoid structure, which results in a higher degree of aromaticity compared to the quinonoid structure of the 2H-tautomer. beilstein-journals.orgresearchgate.net However, the relative stability can be influenced by substituents on the indazole ring. researchgate.net While the 1H-tautomer is predominant, the 2H-tautomer is also significant, and the selective synthesis of either regioisomer is a key challenge in synthetic chemistry. beilstein-journals.org
The indazole ring is a versatile scaffold that can be functionalized at various positions, allowing for the creation of a diverse library of derivatives. mdpi.com The reactivity of the indazole nucleus allows for electrophilic substitution reactions such as halogenation, nitration, and acylation. chemicalbook.com
Overview of Academic Research Trajectories for Substituted Indazoles
Academic research on substituted indazoles has been extensive, driven by their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govorganic-chemistry.org The ability to introduce various substituents at different positions on the indazole ring allows for the modulation of these activities and the development of compounds with improved potency and selectivity. mdpi.com
A significant focus of research has been on the development of efficient and regioselective synthetic methods to access specific indazole isomers. beilstein-journals.org This includes strategies for the direct functionalization of the indazole core, as well as the construction of the bicyclic system from acyclic precursors. pnrjournal.comoup.com For instance, palladium-catalyzed intramolecular amination reactions and silver(I)-mediated intramolecular oxidative C–H bond amination have been developed for the synthesis of 3-substituted indazoles. oup.combohrium.com
Another major research trajectory involves the exploration of the structure-activity relationships (SAR) of substituted indazoles. By systematically modifying the substituents on the indazole ring, researchers can identify key structural features responsible for a particular biological activity. This knowledge is crucial for the rational design of new and more effective therapeutic agents. nih.gov
The investigation into the chemical properties and potential applications of specific substituted indazoles, such as 4-propoxy-1H-indazol-5-ol, is a testament to the ongoing importance of this heterocyclic scaffold in academic and industrial research.
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-propoxy-1H-indazol-5-ol |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-14-10-7-6-11-12-8(7)3-4-9(10)13/h3-4,6,13H,2,5H2,1H3,(H,11,12) |
InChI Key |
WUAXUQKABUZZJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC2=C1C=NN2)O |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of Indazole Derivatives, Including 4 Propoxy 1h Indazol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For indazole derivatives, NMR is crucial for distinguishing between isomers and confirming substitution patterns. nih.govmdpi.com
¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons). For 4-propoxy-1H-indazol-5-ol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole core, the protons of the propoxy group, the hydroxyl proton, and the N-H proton of the indazole ring.
The propoxy group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene (OCH₂) group attached to the oxygen atom. The aromatic region would display signals for the protons at positions 3, 6, and 7 of the indazole ring. Their chemical shifts and coupling patterns would be critical for confirming the 4,5-disubstitution pattern. The hydroxyl (-OH) and indazole N-H protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. D₂O exchange experiments would typically be used to confirm these labile protons.
While specific data for the target compound is unavailable, Table 1 presents representative ¹H NMR data for a related 1,5-disubstituted indazole derivative to illustrate the types of signals observed. ias.ac.in
Table 1: Illustrative ¹H NMR Data for a Representative Indazole Derivative
| Proton Type | Exemplary Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| Indazole N-H | ~13.0 | br s | - |
| Aromatic-H | 7.0 - 8.5 | m | - |
| Alkoxy O-CH₂ | ~4.0 | t | 7.0 |
| Alkyl CH₂ | ~1.8 | sextet | 7.0 |
| Alkyl CH₃ | ~1.0 | t | 7.0 |
Note: This table is illustrative and does not represent actual data for this compound.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be characterized by signals for the aromatic carbons of the indazole ring and the aliphatic carbons of the propoxy group.
The chemical shifts of the indazole carbons are particularly informative for confirming the substitution pattern. For instance, the carbons directly attached to the oxygen (C5) and the propoxy group (C4) would be significantly shifted downfield. The positions of the other benzene-ring carbons (C3a, C6, C7, C7a) and the pyrazole-ring carbons (C3) provide a complete map of the carbon framework. mdpi.com The three carbons of the propoxy group would appear in the aliphatic region of the spectrum.
Table 2 shows expected ¹³C NMR chemical shift ranges for the structural motifs present in this compound, based on data from analogous heterocyclic compounds. tandfonline.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ ppm) |
|---|---|
| Indazole C=O (hypothetical) | Not Applicable |
| Indazole Aromatic/Heteroaromatic C | 110 - 160 |
| Alkoxy O-CH₂ | 60 - 70 |
| Alkyl CH₂ | 20 - 30 |
| Alkyl CH₃ | 10 - 15 |
Note: This table is based on general values for similar functional groups and does not represent measured data for this compound.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the complete molecular structure. nih.gov
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would definitively connect the protons within the propoxy chain and establish the relationships between adjacent aromatic protons on the indazole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would be used to assign the ¹³C signal for each protonated carbon by linking it to its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly coupled. This is particularly useful for determining the spatial arrangement of substituents and for differentiating between isomers.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.govmdpi.com For this compound (C₁₀H₁₂N₂O₂), the expected monoisotopic mass would be calculated with high precision (typically to four or more decimal places). An experimental HRMS measurement that matches this calculated value provides strong evidence for the compound's elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Cleavage of the propoxy group or fragments from the indazole ring can help to confirm the presence of these structural motifs.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Calculated Monoisotopic Mass [M+H]⁺ | 193.0977 |
Note: The calculated mass is a theoretical value. Experimental data is not available in the cited literature.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govmdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), C=C, and C-O bonds.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group.
A sharp or broad peak around 3300-3500 cm⁻¹ would be characteristic of the N-H stretch of the indazole ring.
Absorptions just above 3000 cm⁻¹ would correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ would be due to aliphatic C-H stretching of the propoxy group.
Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
A strong C-O stretching band for the aryl-ether linkage would be expected in the 1200-1275 cm⁻¹ region.
Analysis of these bands provides corroborating evidence for the presence of the key functional groups within the molecule.
X-ray Diffraction for Solid-State Structural Confirmation and Supramolecular Architecture Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and the planarity of the indazole ring system.
Furthermore, X-ray diffraction reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding. In the case of this compound, hydrogen bonds involving the hydroxyl group and the indazole N-H proton would be expected to play a significant role in its supramolecular architecture. mdpi.comacs.org The analysis of these interactions is crucial for understanding the physical properties of the solid material. To date, no public crystallographic data for this compound has been deposited in crystallographic databases.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in the synthesis and analysis of indazole derivatives, including this compound. These methods are routinely employed to monitor reaction progress, assess the purity of intermediate and final products, and for the preparative isolation of target compounds from complex reaction mixtures. nih.govcsic.es The most commonly utilized chromatographic methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). researchgate.net
Thin-Layer Chromatography (TLC):
TLC is a rapid, simple, and cost-effective method for the qualitative analysis of indazole derivatives. It is frequently used to determine the optimal solvent system for column chromatography, to follow the progression of a chemical reaction, and to get a preliminary indication of the purity of a sample. nih.govnih.gov
In the analysis of indazole derivatives, silica (B1680970) gel plates (often with a fluorescent indicator, GF254) are the most common stationary phase. nih.govcsic.es The choice of mobile phase is critical and is tailored to the polarity of the specific indazole compound being analyzed. A mixture of a less polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. nih.govscholaris.ca The separated spots are visualized under UV light (at 254 nm) or by using a suitable staining reagent. nih.govscholaris.ca The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. scholaris.ca
Table 1: Illustrative TLC Conditions for Indazole Derivatives
| Compound Class | Stationary Phase | Mobile Phase (v/v) | Detection | Rf Value | Reference |
| Substituted Indazoles | Silica Gel GF254 | Hexanes:Ethyl Acetate (9:1) | UV (254 nm) | 0.42 | scholaris.ca |
| Substituted Indazoles | Silica Gel | Hexanes:Ethyl Acetate (3:1) | UV (254 nm) | 0.30 | scholaris.ca |
| N-Aryl Indazoles | Silica Gel | Dichloromethane:Methanol | UV Light | Not Specified | nih.gov |
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful and versatile technique that provides high-resolution separation and accurate quantification of components in a mixture. It is widely used for the final purity assessment of synthesized indazole compounds and for their preparative isolation to obtain highly pure material. google.comresearchgate.netspringermedizin.de Both analytical and preparative HPLC methods are crucial in the development of indazole-based compounds. scholaris.caresearchgate.net
Analytical HPLC:
Analytical HPLC is employed to determine the purity of a sample with high accuracy. Reversed-phase HPLC is the most common mode used for indazole derivatives. nih.govresearchgate.net In this setup, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. google.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. csic.es Detection is most commonly performed using a UV detector at a wavelength where the indazole derivatives exhibit strong absorbance. nih.govresearchgate.net
A developed reversed-phase HPLC method for determining benzydamine (B159093) hydrochloride and its five impurities, which are also indazole derivatives, utilizes a Gemini C18 column. nih.govresearchgate.net The mobile phase consists of a mixture of acetonitrile, methanol, and an ammonium (B1175870) carbonate buffer (10 mM; pH 10.5) in a ratio of 37.5:37.5:25 (v/v/v). nih.govresearchgate.net The separation is achieved at a flow rate of 1.0 mL/min with UV detection at 218 nm. nih.govresearchgate.net
Table 2: Example of Analytical HPLC Parameters for Indazole Derivatives
| Parameter | Condition | Reference |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile:Methanol:Ammonium Carbonate Buffer (10 mM, pH 10.5) (37.5:37.5:25, v/v/v) | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |
| Temperature | 30°C | nih.govresearchgate.net |
| Detection | UV at 218 nm | nih.govresearchgate.net |
Preparative HPLC:
When high-purity samples of indazole derivatives are required, for instance for spectroscopic analysis or biological testing, preparative HPLC is the method of choice. google.comresearchgate.net This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. google.com Mass-directed auto-preparative (MDAP) HPLC is a sophisticated form of preparative HPLC where the mass spectrometer is used as a detector to trigger fraction collection, ensuring that only the compound of interest is isolated. google.com
For the purification of indazole derivatives, reversed-phase preparative HPLC is commonly used. scholaris.ca For example, a Sunfire C18 column is a typical choice for the stationary phase in preparative separations. google.com The mobile phase composition is often similar to that used in analytical methods but may be adjusted to optimize the separation of larger quantities. The successful isolation of pure indazole isomers has been achieved using preparative HPLC techniques. google.comspringermedizin.de
Table 3: General Parameters for Preparative HPLC of Indazole Derivatives
| Parameter | Typical Specification | Reference |
| Column | Sunfire C18 (e.g., 150 mm x 30 mm i.d.) | google.com |
| Detection | UV (e.g., averaged signal from 220 nm to 350 nm) and Mass Spectrometry | google.com |
| Mode | Reversed-Phase | scholaris.ca |
The selection of the appropriate chromatographic method and conditions is determined by the specific properties of the indazole derivative of interest, such as its polarity and solubility, as well as the desired outcome, whether it is a quick purity check or the isolation of a highly pure compound. nih.govscholaris.ca
Theoretical and Computational Investigations of 4 Propoxy 1h Indazol 5 Ol and Indazole Analogs
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like indazole derivatives to calculate their geometric and electronic properties, providing insights into molecular stability and reactivity. researchgate.netnih.gov
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com The HOMO energy is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comdergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comdergipark.org.tr Conversely, a small energy gap indicates that a molecule is more reactive. dergipark.org.tr DFT calculations are employed to determine these energy values and the resulting gap, which helps in understanding the charge transfer interactions occurring within the molecule. irjweb.com Studies on various indazole derivatives have shown that substitutions on the indazole core can significantly alter the HOMO-LUMO energies and, consequently, the reactivity profile of the compounds. nih.gov For instance, DFT calculations on a series of 1-butyl-1H-indazole-3-carboxamide derivatives revealed varying energy gaps, indicating differences in their stability and electron-donating or -accepting capabilities. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1-Butyl-1H-indazole-3-carboxamide (8a) | -6.4638 | -2.7778 | 3.6860 |
| N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide (8i) | -6.8823 | -2.4546 | 4.4277 |
| 1-Butyl-N-(4-hydroxyphenyl)-1H-indazole-3-carboxamide (8j) | -5.0892 | -1.3244 | 3.7649 |
| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide (8m) | -6.6733 | -2.4257 | 4.2476 |
| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide (8p) | -4.2431 | -1.0014 | 3.2416 |
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color-coded scale. nih.gov Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govnih.gov Green areas represent neutral or zero potential regions. nih.gov
For indazole analogs, MEP analysis can identify the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction, while hydrogen atoms often correspond to areas of positive potential. nih.gov This information is critical for understanding intermolecular interactions, particularly hydrogen bonding, which plays a vital role in how a ligand binds to a biological target. nih.govmdpi.com DFT methods are used to calculate the MEP surface, providing a visual representation of the molecule's charge landscape and reactivity hotspots. nih.gov
From the calculated HOMO and LUMO energies, several quantum chemical parameters can be derived to further describe a molecule's reactivity. These global reactivity descriptors provide a quantitative measure of chemical behavior. nih.govirjweb.com
Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution or charge transfer. dergipark.org.tr It is calculated as half of the HOMO-LUMO energy gap (η = ΔE / 2). Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft" and more reactive. dergipark.org.trnih.gov
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), softness indicates the molecule's polarizability. Higher softness values correspond to greater chemical reactivity. dergipark.org.tr
Electronegativity (χ): This is the power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): This descriptor measures the energy lowering of a molecule when it accepts electrons from the environment. It is defined as ω = χ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.govdergipark.org.tr
These parameters are instrumental in comparing the reactivity of different indazole derivatives and in understanding their potential interactions in a biological system.
| Compound | Chemical Hardness (η) | Chemical Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| 8a | 1.8430 | 0.5426 | 4.6208 | 5.7879 |
| 8i | 2.2139 | 0.4517 | 4.6685 | 4.9341 |
| 8j | 1.8825 | 0.5312 | 3.2068 | 2.7303 |
| 8m | 2.1238 | 0.4709 | 4.5495 | 4.8710 |
| 8p | 1.6208 | 0.6170 | 2.6223 | 2.1221 |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. biotech-asia.org
For indazole analogs, docking studies have been performed to evaluate their binding affinity against a wide array of biological targets, including protein kinases, enzymes involved in cancer, and bacterial proteins. biotech-asia.orgnih.gov The process involves placing the 3D structure of the indazole derivative into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function is then used to estimate the binding energy (or affinity), with more negative scores typically indicating stronger binding. nih.gov
These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole ligand and specific amino acid residues in the receptor's active site. For example, docking studies of indazole derivatives against the aromatase enzyme, a target in breast cancer, identified key interactions with residues like Arg115 and Met374. Similarly, studies targeting vascular endothelial growth factor receptor 2 (VEGFR-2) have shown that indazole scaffolds can exhibit favorable binding affinities. biotech-asia.org This information is invaluable for structure-based drug design, guiding the synthesis of new analogs with improved potency and selectivity. nih.gov
| Indazole Analog Class | Protein Target | PDB ID | Reported Binding Energy Range (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Substituted Indazoles | Aromatase | - | -7.7 to -8.0 | Arg115, Met374, Thr310 |
| Indazole Carboxamides | DDR1 Kinase (Renal Cancer) | 6FEW nih.gov | -8.0 to -10.0 nih.gov | Not specified |
| Indazole-based Scaffolds | VEGFR-2 | 4AGD, 4AG8 biotech-asia.org | -6.88 to -7.39 biotech-asia.org | Not specified |
| Arylindazoles | Bacterial Target | 2ZCS researchgate.net | -6.80 to -7.45 researchgate.net | Tyr248, Lys273, Val268, Arg171 researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eurekaselect.comnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules. nih.gov
QSAR methodologies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.
2D-QSAR: This method correlates biological activity with 2D structural descriptors, which can include physicochemical properties like hydrophobicity (logP), electronic properties, and topological indices. eurekaselect.com For instance, a QSAR analysis of indazole estrogens identified that the substitution of a polar group at the R1 position of the indazole nucleus was beneficial for selectivity towards the β-estrogenic receptor. eurekaselect.com
3D-QSAR: This more advanced approach uses the 3D structural alignment of molecules to derive descriptors. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the molecules. The variations in these fields are then correlated with biological activity. 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic contour maps. nih.gov These maps provide a visual guide for drug design, indicating where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance the inhibitory activity of the compounds. nih.gov
Both 2D- and 3D-QSAR models, once validated, serve as powerful predictive tools to prioritize the synthesis of the most promising indazole analogs, thereby streamlining the drug discovery process. nih.gov
Identification of Key Structural Attributes Influencing Biological Interactions
The biological activity of indazole derivatives is intrinsically linked to their molecular structure. Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, are pivotal in identifying the key structural attributes that govern their interactions with biological targets. For the indazole scaffold, several features are consistently highlighted as crucial for potent biological activity. nih.gov
The indazole core itself, a bicyclic aromatic heterocycle, serves as a fundamental scaffold for interacting with protein targets. The arrangement of nitrogen atoms within this core allows for the formation of critical hydrogen bonds with amino acid residues in a protein's binding site. nih.govirbbarcelona.org Structure-activity relationship (SAR) studies on various indazole-containing derivatives reveal that substitutions at different positions on the indazole ring significantly modulate their biological effects. nih.gov For instance, aryl groups at the C3 and C6 positions of the indazole core have been identified as crucial for certain inhibitory activities. nih.gov
In the specific case of 4-propoxy-1H-indazol-5-ol, the following structural components are predicted to be significant for its biological interaction profile:
The 1H-indazole Core: This bicyclic system provides a rigid framework that can fit into specific binding pockets. The nitrogen atom at position 1 (N1) and the exocyclic nitrogen can act as hydrogen bond donors or acceptors, a common feature in ligand-protein interactions. nih.govirbbarcelona.org
The 5-hydroxyl (-OH) Group: This phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. Its position on the benzene (B151609) ring portion of the indazole core can enable specific and strong interactions with polar amino acid residues like serine, threonine, or the backbone of the protein, thereby anchoring the ligand in the binding site.
Computational docking models for similar indazole derivatives suggest that the interplay between hydrogen bonding and hydrophobic interactions is key to their mechanism of action. nih.gov The combination of the polar hydroxyl group and the more nonpolar propoxy group in this compound creates an amphipathic character, which is often a requirement for effective biological activity. nih.gov
| Structural Feature | Predicted Interaction Type | Potential Interacting Amino Acid Residues |
| 1H-Indazole Ring | Hydrogen Bonding, Pi-stacking | Aspartate, Glutamate, Serine, Phenylalanine, Tyrosine |
| 5-hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Histidine, Asparagine, Glutamine |
| 4-propoxy Group | Hydrophobic Interactions, H-Bond Acceptor (Ether O) | Leucine, Isoleucine, Valine, Alanine |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules over time. researchgate.net For ligand-protein complexes, MD simulations provide detailed insights into the stability of the binding, the conformational changes in both the ligand and the protein upon binding, and the specific interactions that maintain the complex. irbbarcelona.orgresearchgate.net
In the context of indazole-based compounds, MD simulations are employed to assess how stably a ligand like this compound remains within the binding site of its target protein. nih.govnih.gov A typical simulation runs for a duration of nanoseconds to microseconds, tracking the trajectory of all atoms in a simulated physiological environment (e.g., in water at body temperature). researchgate.net
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable, low RMSD value over the simulation time suggests that the ligand remains tightly bound and the protein structure is not significantly perturbed. frontiersin.org
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues. It can highlight which parts of the protein become more or less flexible upon ligand binding, which can be crucial for protein function. frontiersin.org
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein over the simulation period. For this compound, this would quantify the stability of hydrogen bonds formed by its indazole nitrogens and the 5-hydroxyl group, confirming their role in anchoring the molecule. nih.gov
Interaction Energy Calculations: These calculations provide a quantitative measure of the binding affinity, breaking it down into contributions from different types of forces (e.g., electrostatic, van der Waals).
For indazole derivatives, MD studies have shown that stable binding is often driven by a combination of hydrogen bonds and hydrophobic interactions within the target's active site. nih.gov Simulations can reveal "gatekeeper" residues that control access to the binding pocket or key residues that are essential for maintaining a stable complex. nih.gov For this compound, MD simulations would be critical to confirm that the propoxy chain adopts a stable conformation within a hydrophobic pocket and that the hydroxyl group maintains its crucial hydrogen bonds, leading to a stable and potentially long-lasting inhibitory interaction.
| MD Simulation Metric | Information Gained | Relevance to this compound |
| RMSD | Stability of the ligand-protein complex | Confirms stable binding in the target pocket |
| RMSF | Flexibility of protein residues | Identifies protein regions affected by ligand binding |
| Hydrogen Bond Analysis | Persistence of specific hydrogen bonds | Quantifies the importance of the -OH and -NH groups for anchoring |
| Interaction Energy | Strength and nature of binding forces | Elucidates the contribution of hydrophobic and polar interactions |
In Silico Prediction of Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion (ADME)) for Research Guidance
Before committing to expensive and time-consuming experimental studies, computational methods are used to predict the pharmacokinetic properties of a drug candidate. This process, known as in silico ADME prediction, helps to identify potential liabilities early in the drug discovery process. ijprajournal.combohrium.com For a research compound like this compound, these predictions provide essential guidance for further development. iaps.org.in
Various computational models, often based on a compound's physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area), are used to estimate its ADME profile. ijprajournal.com
Absorption: Predictions focus on oral bioavailability, often using models based on "Lipinski's Rule of Five." Parameters like intestinal absorption and cell permeability (e.g., Caco-2 permeability) are estimated. For this compound, its moderate size and amphipathic nature would be analyzed to predict its potential for oral absorption.
Distribution: This involves predicting how the compound will distribute throughout the body. Key parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). The presence of the propoxy group might increase lipophilicity, potentially leading to higher tissue distribution and BBB penetration, which could be desirable or undesirable depending on the therapeutic target.
Metabolism: In silico tools predict the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. nih.gov The models identify potential sites of metabolism on the molecule. For this compound, likely sites for metabolism could include the propoxy chain (dealkylation) or the aromatic rings (hydroxylation). Predicting which CYP isozymes (e.g., CYP3A4, CYP2D6) are involved is crucial for assessing potential drug-drug interactions.
Excretion: This parameter estimates how the compound and its metabolites are eliminated from the body, typically via the kidneys (renal) or liver (hepatic).
These computational predictions are compiled to create a holistic in silico ADME profile, which helps researchers to prioritize compounds and design more efficient in vitro and in vivo studies. ijprajournal.comnih.gov
| ADME Parameter | Predicted Aspect | Relevance for this compound |
| A bsorption | Oral bioavailability, intestinal absorption | Guides suitability for oral administration |
| D istribution | Blood-brain barrier penetration, plasma protein binding | Informs potential for CNS effects and dosing considerations |
| M etabolism | Major metabolizing enzymes (CYP450), sites of metabolism | Predicts metabolic stability and potential drug-drug interactions |
| E xcretion | Route of elimination (renal, hepatic) | Provides insight into the compound's clearance mechanism |
Structure Activity Relationship Sar Studies and Mechanistic Insights for 4 Propoxy 1h Indazol 5 Ol
Systematic Exploration of Substituent Effects on Indazole-Based Biological Interactions
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov SAR studies have demonstrated that modifications at various positions can significantly influence the compound's interaction with biological targets. nih.gov
Position 3: Substitutions at the C3 position are common and can lead to potent compounds. For example, C3-substituted 1H-indazoles are important substructures in many pharmaceuticals. pnrjournal.com
Position 4: The 4-position of the 1H-indazole scaffold plays a crucial role in modulating inhibitory activity against certain enzymes. Docking models have shown that substituent groups at this position are key for potent inhibition of targets like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
Position 5: The C5 position is frequently modified to enhance potency and alter physicochemical properties. For instance, a series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides were developed as inhibitors of glycogen (B147801) synthase kinase. nih.gov
Position 6: Similar to the 4-position, substituents at the C6 position have been shown to be critical for the inhibitory activity of indazoles against enzymes like IDO1. nih.gov
The electronic and steric properties of these substituents are key determinants of activity. Electron-withdrawing groups, such as a nitro group, or bulky hydrophobic groups can drastically alter the binding affinity and selectivity of the indazole core for its target. nih.govnih.gov
Interactive Table: General Substituent Effects on the Indazole Ring
Impact of the 4-Propoxy Moiety on Ligand-Target Binding and Selectivity
The 4-propoxy group (CH₃CH₂CH₂O-) is an alkyloxy substituent that significantly influences the physicochemical profile of the parent indazole molecule. ebi.ac.uk Its primary contributions to ligand-target binding are through steric and hydrophobic effects.
The propoxy group is a moderately bulky and lipophilic moiety. Its presence at the C4 position can enhance binding affinity by occupying a hydrophobic pocket within the target protein's active site. This is a common strategy in drug design to improve potency. nih.gov The flexibility of the propyl chain allows it to adopt various conformations, potentially enabling an optimal fit within the binding site. Furthermore, the oxygen atom of the propoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, although this is generally a weaker interaction compared to that of a hydroxyl group.
The size and lipophilicity of the 4-propoxy group can also be critical for selectivity. By designing the substituent to fit the specific topology of the target's binding site, selectivity against other related proteins (e.g., different kinase isoforms) can be achieved. If an off-target protein has a smaller hydrophobic pocket at the corresponding position, the 4-propoxy group would create a steric clash, preventing binding and thereby enhancing selectivity.
Role of the 5-Hydroxyl Group in Hydrogen Bonding Networks and Molecular Recognition
The hydroxyl (-OH) group at the C5 position of the indazole ring is a key functional group for molecular recognition. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This dual capability allows it to form strong, directional interactions with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, or threonine.
In many kinase inhibitors, a phenol (B47542) or a bioisosteric equivalent is essential for potent activity. For example, in a series of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of the lymphocyte-specific kinase (Lck), a 5-hydroxyaniline substituent was found to be particularly potent, highlighting the importance of this hydrogen bonding moiety. nih.gov Similarly, studies on tryptamine-based 5-HT2A receptor agonists showed that the position of the hydroxyl group on the indole (B1671886) ring (an isostere of indazole) was critical for receptor activation, with the 5-OH position contributing to stable salt bridge and hydrogen bond formation with key residues like D155. nih.gov
Influence of Indazole Nitrogen Atom Substitutions (N1 vs. N2) on Mechanistic Biological Profiles
The indazole ring contains two nitrogen atoms within its pyrazole (B372694) moiety, and substitution can occur at either the N1 or N2 position. beilstein-journals.org The choice of N1 versus N2 substitution is a critical determinant of a molecule's three-dimensional shape and its biological activity. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. beilstein-journals.orgnih.gov
Direct alkylation of an unsubstituted indazole often leads to a mixture of N1 and N2 isomers, and the ratio can be influenced by the substituents on the indazole ring and the reaction conditions. beilstein-journals.orgnih.gov This regioselectivity is crucial because N1- and N2-substituted isomers can have vastly different biological profiles. They are distinct chemical entities with different spatial arrangements of substituents and hydrogen-bonding patterns.
For instance, in the development of kinase inhibitors, the nitrogen atoms of the indazole ring often form key hydrogen bonds with the hinge region of the kinase. An N1-substituted indazole will present a hydrogen bond donor at the N2 position, while an N2-substituted derivative will have a hydrogen bond donor at the N1 position. This difference in the vector of the hydrogen bond can lead to one isomer being highly active while the other is inactive. Quantum mechanical analyses have been used to understand the high selectivity for N2 alkylation in certain reactions, showing that the energy barrier for the transition state can strongly favor one isomer over the other. wuxibiology.com Therefore, controlling the N1/N2 regioselectivity is a key challenge and a critical aspect of the SAR for indazole-based drugs. beilstein-journals.org
Stereochemical Considerations in Indazole Derivatives and their Mechanistic Implications
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental in drug design because biological targets like receptors and enzymes are chiral. slideshare.net When a substituent on an indazole derivative contains a chiral center, the resulting enantiomers can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. slideshare.net
For example, in a series of 5-HT2C receptor agonists, the (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine was identified as a potent agonist, implying that the specific stereochemical configuration was essential for optimal interaction with the receptor. researchgate.net This difference in activity arises because only one enantiomer can achieve the correct three-point binding or optimal orientation within the chiral binding site of the target protein. The other enantiomer may bind with lower affinity or not at all.
For 4-propoxy-1H-indazol-5-ol itself, the molecule is achiral. However, if a chiral center were introduced, for instance by modifying the propoxy group to a sec-butoxy group, the resulting enantiomers would need to be evaluated independently. One enantiomer might be a potent agonist or inhibitor, while the other could be inactive or even have an antagonistic or toxic effect. Therefore, controlling and defining the stereochemistry is a critical aspect of developing safe and effective indazole-based drugs. nih.gov
Mechanistic Investigation of Indazole-Mediated Biological Processes
Indazole-based compounds exert their biological effects by interacting with a wide array of molecular targets. nih.gov Mechanistic studies aim to identify these targets and elucidate the specific molecular pathways through which the compound's activity is mediated.
The indazole nucleus is a versatile scaffold found in inhibitors of numerous protein families, demonstrating its broad therapeutic potential. researchgate.netnih.gov
Kinase Inhibitors: This is one of the most prominent applications of the indazole core. nih.gov Indazole derivatives have been successfully developed as inhibitors of various tyrosine kinases and serine/threonine kinases. nih.gov For example, pazopanib (B1684535) and axitinib (B1684631) are indazole-based drugs that inhibit vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov The indazole ring typically interacts with the ATP-binding site of the kinase, often forming crucial hydrogen bonds with the hinge region of the enzyme. nih.gov
Receptor Ligands: Indazole derivatives can act as agonists or antagonists for various receptors. They have been investigated as serotonin (B10506) 5-HT receptor agonists and antagonists, with compounds showing high affinity for 5-HT2 and 5-HT3 subtypes. taylorandfrancis.comnih.gov Additionally, they have been developed as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov
Enzyme Inhibitors: Beyond kinases, indazoles can inhibit other classes of enzymes. They are known to inhibit nitric oxide synthase (NOS) isoforms and indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation. nih.govnih.gov Lonidamine, an indazole derivative, is known to inhibit mitochondrial-associated hexokinase II. researchgate.net
The specific target of this compound would be determined by the collective contributions of its core structure and functional groups. The 5-hydroxyl and 4-propoxy groups would guide its binding to a specific pocket within a target protein, enabling its inhibitory or modulatory activity.
Interactive Table: Known Biological Targets of Indazole Derivatives
Understanding Ligand-Binding Domains and Specific Molecular Recognition Events for this compound
The indazole scaffold is a recognized pharmacophore in the development of protein kinase inhibitors. nih.govnih.gov Derivatives of indazole have been investigated as inhibitors for a variety of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.gov The compound this compound has been identified as an inhibitor of Rho kinase (ROCK), a serine/threonine kinase that plays a crucial role in signal transduction pathways governing cell motility, adhesion, and proliferation. nih.gov
The ligand-binding domain for this compound is the ATP-binding site of Rho kinase. nih.gov Like many kinase inhibitors, it is believed to act as an ATP-competitive inhibitor. The core 1H-indazole structure is crucial for this interaction, as it mimics the adenine (B156593) ring of ATP and forms key hydrogen bonds with the hinge region of the kinase domain. This hinge region is a flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the kinase and is a conserved feature among protein kinases. nih.gov
While a crystal structure of this compound in complex with Rho kinase is not publicly available, molecular modeling and structure-activity relationship (SAR) studies of related indazole-based ROCK inhibitors provide significant insights into the specific molecular recognition events.
Key Interactions of the Indazole Core:
Docking studies of other indazole derivatives with ROCK1 have shown that the indazole ring orients itself within the ATP-binding pocket to form critical hydrogen bonds with the backbone of residues in the hinge region. nih.gov Specifically, the nitrogen atom at position 1 (N1) and the exocyclic amino or hydroxyl group of the indazole typically act as hydrogen bond donors and acceptors, respectively, interacting with the carbonyl oxygen and backbone amide of specific amino acids in the hinge. For instance, in a docking model of an N-substituted prolinamido indazole with ROCK1, hydrogen bond interactions were observed with the backbone of Met156. nih.gov
Role of the 4-propoxy Group:
Contribution of the 5-hydroxyl Group:
The hydroxyl group at the C5 position of the indazole ring is capable of forming additional hydrogen bonds with amino acid residues in the binding pocket. This can significantly enhance the potency of the inhibitor. The 5-aminoindazole (B92378) scaffold, a close analog, is recognized as a general ligand for protein kinases, in part due to the ability of the C5 substituent to project into a deep hydrophobic pocket and form favorable interactions. nih.gov The hydroxyl group of this compound could interact directly with amino acid side chains or through water-mediated hydrogen bonds, further anchoring the inhibitor in the active site.
Interactive Data Table: Inferred Molecular Interactions of this compound with the Rho Kinase ATP-Binding Site
| Structural Moiety of Inhibitor | Predicted Interacting Residues in Rho Kinase | Type of Interaction | Significance for Binding |
| 1H-Indazole N1-H | Hinge Region (e.g., Met156 backbone) | Hydrogen Bond Donor | Anchors the inhibitor to the hinge region, mimicking ATP binding. |
| 1H-Indazole N2 | Hinge Region (e.g., Met156 backbone) | Hydrogen Bond Acceptor | Complements the hydrogen bonding pattern with the hinge. |
| 4-Propoxy Group | Hydrophobic Pocket Residues | Van der Waals / Hydrophobic | Enhances binding affinity and contributes to selectivity. |
| 5-Hydroxyl Group | Active Site Residues (e.g., catalytic loop) | Hydrogen Bond Donor/Acceptor | Increases potency by forming additional stabilizing interactions. |
Structure-Activity Relationship (SAR) Insights from Related Indazole Analogs:
SAR studies on various indazole-based kinase inhibitors have provided general principles that are likely applicable to this compound:
The 1H-indazole core is essential for hinge binding and is a common feature of many potent kinase inhibitors. nih.govnih.gov
Substitution at the C4 position with hydrophobic groups can enhance potency by occupying a nearby hydrophobic pocket. nih.gov
Small, hydrogen-bonding substituents at the C5 and C6 positions are generally well-tolerated and can improve binding affinity. nih.gov
Preclinical Pharmacokinetic and Metabolic Studies of Indazole Derivatives
In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomes and Hepatocytes)
No data is available on the in vitro metabolic stability of 4-propoxy-1H-indazol-5-ol in liver microsomes or hepatocytes. Such studies would typically determine the rate of metabolism and help predict the intrinsic clearance of the compound.
Plasma Protein Binding Characteristics and Implications for Systemic Availability
There is no information regarding the plasma protein binding of this compound. This property is critical as it influences the distribution and availability of a drug to its target sites.
Blood Partitioning and Tissue Distribution Studies
Specific studies on the blood partitioning and tissue distribution of this compound have not been published. These studies are essential for understanding how the compound distributes throughout the body.
In Vivo Preclinical Pharmacokinetics in Animal Models (e.g., Rodents)
No in vivo pharmacokinetic data for this compound in any animal models, including rodents, is publicly accessible. These studies would provide key parameters such as bioavailability, half-life, and clearance.
Elucidation of Metabolic Pathways (Phase I and Phase II Metabolism) and Metabolite Identification
Without experimental data, the metabolic pathways of this compound remain unelucidated. Identification of its metabolites through Phase I and Phase II metabolism studies would be necessary to understand its biotransformation.
Future Directions and Research Challenges for 4 Propoxy 1h Indazol 5 Ol Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
A significant area of future research for 4-propoxy-1H-indazol-5-ol lies in the development of more efficient and sustainable synthetic routes. Traditional methods for synthesizing indazole derivatives can sometimes be inefficient or require harsh reaction conditions. nih.gov Modern synthetic chemistry is increasingly focused on green chemistry principles to minimize environmental impact. rsc.org
Future synthetic strategies for this compound and related compounds are expected to focus on:
Metal-Catalyzed Reactions: The use of transition-metal catalysts has already shown promise in enhancing the efficiency and selectivity of indazole synthesis. benthamdirect.com Further research into novel catalysts and reaction conditions could lead to even more effective synthetic pathways.
Environmentally Friendly Approaches: The adoption of green chemistry principles is crucial for the sustainable production of pharmaceuticals. rsc.org This includes the use of eco-friendly solvents, catalysts, and energy sources. For instance, the use of natural catalysts like lemon peel powder and ultrasound irradiation has been explored for the synthesis of 1H-indazoles, offering a greener alternative to conventional methods. researchgate.netbibliomed.org Another promising approach is the use of visible light-induced reactions, which can provide a metal-free and environmentally benign method for indazole synthesis. rsc.org
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, can significantly improve the efficiency of a synthesis by reducing the number of steps and purification procedures required. benthamscience.com
| Synthetic Approach | Advantages | Challenges | Future Research Focus |
|---|---|---|---|
| Traditional Synthesis | Established and well-understood. | Often requires harsh conditions, may have low yields, and can generate significant waste. | Optimization of existing methods to improve efficiency and reduce environmental impact. |
| Metal-Catalyzed Synthesis | High efficiency and selectivity. | Cost and toxicity of some metal catalysts, need for ligand development. | Development of cheaper, less toxic, and recyclable catalysts. |
| Green Chemistry Approaches | Environmentally friendly, sustainable. | Can be less efficient than traditional methods, may require specialized equipment. | Discovery of new green catalysts and reaction media, scaling up of green synthetic methods. |
| Multicomponent Reactions | High efficiency, reduces waste. | Can be challenging to optimize, may not be suitable for all target molecules. | Design of new multicomponent reactions for the synthesis of complex indazole derivatives. |
Advanced Computational Approaches for Predictive Modeling and De Novo Compound Design
Computational methods are becoming indispensable in modern drug discovery, offering the potential to accelerate the design and development of new drugs. nih.gov For this compound, advanced computational approaches can be employed for predictive modeling and the de novo design of novel analogs with improved therapeutic properties.
Key computational strategies for future indazole research include:
Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives bind to their biological targets. researchgate.net This information is crucial for understanding their mechanism of action and for designing more potent and selective inhibitors.
Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic properties of indazole derivatives, which can be correlated with their biological activity. nih.gov
De Novo Design: This computational approach allows for the generation of entirely new molecular structures with desired properties. mdpi.com By using de novo design algorithms, it is possible to explore a vast chemical space and identify novel indazole derivatives with enhanced therapeutic potential.
Exploration of Polypharmacology and Multi-Target Directed Ligand Design
The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. samipubco.comnih.gov This approach can be particularly beneficial for complex diseases where multiple pathways are dysregulated. samipubco.com The indazole scaffold has shown versatility in interacting with a variety of biological targets, making it an attractive candidate for the development of multi-target directed ligands. samipubco.com
Future research in this area for this compound could involve:
Identifying Multiple Targets: The first step is to identify multiple biological targets that are relevant to a particular disease. This can be achieved through a combination of experimental and computational approaches.
Designing Multi-Target Ligands: Once the targets have been identified, computational methods can be used to design indazole derivatives that can bind to all of them with the desired affinity.
In Vitro and In Vivo Evaluation: The designed compounds would then need to be synthesized and evaluated in vitro and in vivo to confirm their multi-target activity and therapeutic efficacy.
| Indazole Derivative Type | Therapeutic Area | Targets | Reference |
|---|---|---|---|
| 5-substituted indazole derivatives | Alzheimer's Disease | AChE/BuChE and BACE1 | nih.govtandfonline.comtandfonline.com |
| 3-substituted indazole derivatives | Lung Squamous Cell Carcinoma | FGFR1 and DDR2 | nih.gov |
Integration of Systems Biology Approaches for a Holistic Understanding of Indazole Action
Systems biology offers a holistic approach to understanding the complex interactions within a biological system. nih.gov By integrating data from various "omics" technologies (e.g., genomics, proteomics, metabolomics), systems biology can provide a more complete picture of how a drug like this compound affects the entire system, not just its intended target. drugtargetreview.com
The application of systems biology to indazole research could lead to:
A Deeper Understanding of the Mechanism of Action: By analyzing the global changes that occur in a cell or organism upon treatment with an indazole derivative, it may be possible to uncover novel mechanisms of action and identify previously unknown off-target effects. drugtargetreview.com
Identification of Biomarkers: Systems biology approaches can help to identify biomarkers that can be used to predict which patients are most likely to respond to treatment with a particular indazole derivative. frontiersin.org
Development of Combination Therapies: By understanding the complex network of interactions that are affected by an indazole derivative, it may be possible to identify other drugs that could be used in combination to achieve a synergistic therapeutic effect. frontiersin.org
Application of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. nih.govdoaj.org In the context of indazole research, AI and ML can be applied to a wide range of tasks, from the design of new synthetic routes to the prediction of clinical trial outcomes.
Some of the key applications of AI and ML in future indazole research include:
Synthetic Route Planning: AI algorithms can be trained on vast databases of chemical reactions to predict the most efficient and sustainable synthetic routes for new indazole derivatives. nih.gov
Predictive Modeling: ML models can be developed to predict the biological activity, toxicity, and pharmacokinetic properties of new indazole derivatives, thereby reducing the need for expensive and time-consuming experimental screening.
De Novo Drug Design: As mentioned earlier, AI can be used to generate novel molecular structures with desired properties, opening up new avenues for the discovery of innovative indazole-based therapeutics. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-propoxy-1H-indazol-5-ol?
- Methodology : Utilize nucleophilic substitution or coupling reactions. For example, propoxylation of 1H-indazol-5-ol derivatives can be achieved using propargyl or alkyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Copper(I)-catalyzed "click" chemistry (e.g., azide-alkyne cycloaddition) may also be adapted for functionalization, as demonstrated in triazole synthesis .
- Validation : Monitor reaction progress via TLC (e.g., 70:30 EtOAc/hexanes, Rf ~0.5) and confirm purity using HPLC or LC-MS.
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6) to confirm substitution patterns and propoxy group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., FAB-HRMS for [M+H]+ ion) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, ensuring R-factors <0.05 for high precision .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (25–60°C), and light exposure. Monitor via LC-MS for degradation products .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Approach :
Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling constants.
Cross-validate with density functional theory (DFT) calculations for optimized molecular geometry and NMR chemical shift predictions.
Confirm absolute configuration via X-ray crystallography if discrepancies persist .
Q. What strategies optimize the biological activity of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the propoxy group (e.g., varying chain length, substituents) and the indazole core.
- In Silico Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases), as shown in benzimidazole-triazole hybrid studies .
- In Vitro Assays : Screen derivatives for cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and metabolic stability (liver microsome models) .
Q. How can researchers address inconsistencies in biological assay reproducibility?
- Solutions :
- Standardize assay protocols (e.g., cell passage number, serum-free conditions).
- Validate results using orthogonal methods (e.g., Western blot alongside enzymatic assays).
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers and ensure data robustness .
Q. What experimental designs are recommended for studying metabolic pathways of this compound?
- Design :
Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor; identify metabolites via LC-MS/MS.
Phase II Metabolism : Assess glucuronidation/sulfation using UDPGA or PAPS cofactors.
Isotope Labeling : Use deuterated propoxy groups to track metabolic cleavage sites .
Data Management and Reproducibility
Q. How should researchers handle open-data requirements while ensuring patient privacy in related health studies?
- Guidance :
- De-identification : Remove personally identifiable information (PII) and aggregate data where possible.
- Controlled Access : Use repositories with restricted access (e.g., EMBL-EBI) for sensitive data.
- Compliance : Follow GDPR/IRB protocols and consult institutional data protection offices .
Q. What practices ensure reproducibility in crystallographic studies of this compound?
- Best Practices :
- Report full crystallographic parameters (space group, Z-value, R-factors) and deposit CIF files in public databases (e.g., CCDC).
- Validate hydrogen-bonding networks and torsion angles against established benchmarks (e.g., Allen et al. bond-length data) .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | CuI (0.1 equiv) | |
| Solvent | DMF/PEG-400 (2:1) | |
| Reaction Time | 12–24 h (rt, N₂ atmosphere) | |
| Purification | Column chromatography |
Table 2 : Stability Assessment Under Stress Conditions
| Condition | Degradation Products | Analytical Method |
|---|---|---|
| Acidic (pH 1) | Hydrolyzed indazole | LC-MS |
| UV Light (254 nm) | Photo-oxidized derivatives | HPLC-UV |
| Thermal (60°C) | Propoxy cleavage | ¹H NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
